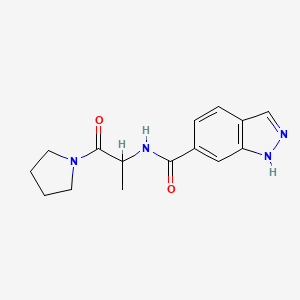
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine, also known as DPBA, is a chemical compound that has been widely studied for its potential applications in scientific research. DPBA is a heterocyclic compound that contains two pyrazole rings and a primary amine group, making it a versatile molecule with unique properties.
作用机制
The mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is not fully understood, but it is believed to involve the coordination of metal ions to the pyrazole rings and the amine group. This coordination can lead to changes in the electronic structure of the molecule, resulting in fluorescence or other chemical reactions.
Biochemical and Physiological Effects:
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has not been extensively studied for its biochemical or physiological effects, but some research has suggested that it may have potential as an anti-cancer agent. 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has also been shown to have antimicrobial properties and may be useful in the development of new antibiotics.
实验室实验的优点和局限性
One advantage of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine is its versatility and potential for use in a wide range of scientific research applications. However, one limitation is that it can be difficult to synthesize and purify, making it a challenging molecule to work with in the lab.
未来方向
There are many potential future directions for research involving 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine. One area of interest is the development of new fluorescent probes for detecting metal ions in biological systems. 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine may also have potential as a building block for the synthesis of new drugs or other compounds with unique properties. Additionally, further research is needed to fully understand the mechanism of action of 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine and its potential biochemical and physiological effects.
合成方法
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine can be synthesized through a multi-step process involving the reaction of 3,5-dimethylpyrazole and 1H-pyrazole-5-carboxaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 1-chloropropan-3-amine to yield 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine.
科学研究应用
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has been found to have a variety of potential applications in scientific research. One area of interest is its use as a fluorescent probe for detecting metal ions such as copper and zinc. 3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine has also been studied for its potential as a ligand for catalytic reactions and as a building block for the synthesis of other compounds.
属性
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(1H-pyrazol-5-ylmethyl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5/c1-10-8-11(2)17(16-10)7-3-5-13-9-12-4-6-14-15-12/h4,6,8,13H,3,5,7,9H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSOFZGOHBSUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
![3-[(4-Chloro-2-iodobenzoyl)amino]propanoic acid](/img/structure/B6647355.png)
![4-fluoro-N-[2-(1-methylimidazol-2-yl)ethyl]-2-nitroaniline](/img/structure/B6647367.png)
![6-fluoro-N-[(2,4,6-trimethylphenyl)methyl]pyridin-2-amine](/img/structure/B6647368.png)


![1-(3,4-Dichlorophenyl)-3-[(2-hydroxyphenyl)methyl]urea](/img/structure/B6647386.png)
![N-[2-(1-methylpiperidin-4-yl)ethyl]butanamide](/img/structure/B6647392.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-1-ethyl-1-methylurea](/img/structure/B6647404.png)
![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6647413.png)